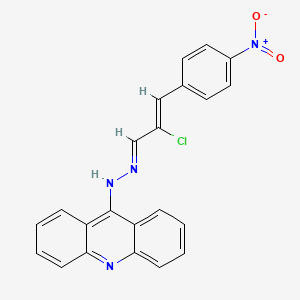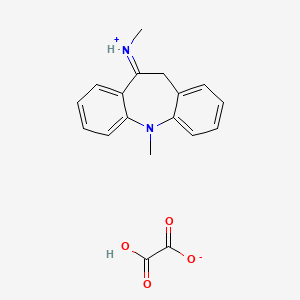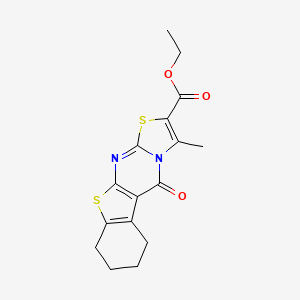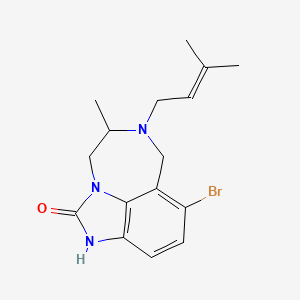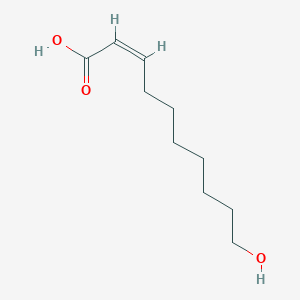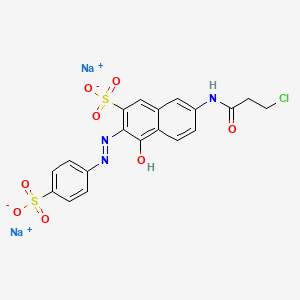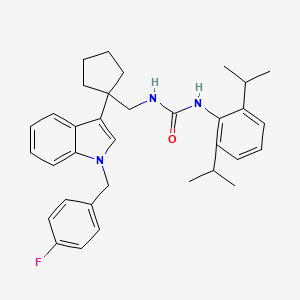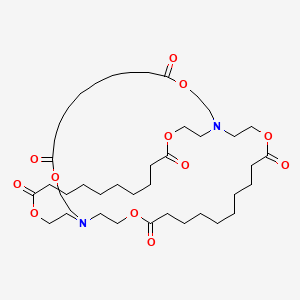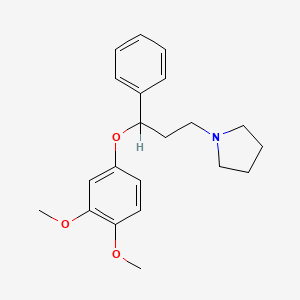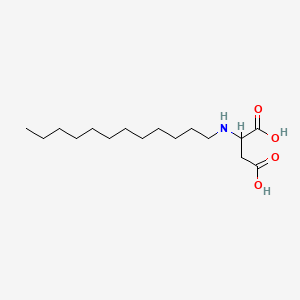
2,4-Dimethyl-2-pentenenitrile, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-2-pentenenitrile, (Z)-, also known as (Z)-4,4-Dimethyl-2-pentenenitrile, is an organic compound with the molecular formula C7H11N. It is a nitrile derivative of 2-pentene, characterized by the presence of a nitrile group (-CN) attached to the second carbon of the pentene chain, with two methyl groups attached to the fourth carbon. This compound is known for its unique stereochemistry, specifically the (Z)-configuration, which indicates that the higher priority substituents on the double bond are on the same side.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-2-pentenenitrile, (Z)-, can be achieved through various synthetic routes. One common method involves the reaction of 2,4-dimethyl-2-pentene with a suitable nitrile source under controlled conditions. For instance, the reaction can be carried out using hydrogen cyanide (HCN) in the presence of a catalyst such as a Lewis acid. The reaction conditions typically involve moderate temperatures and pressures to ensure the selective formation of the (Z)-isomer.
Industrial Production Methods
In an industrial setting, the production of 2,4-Dimethyl-2-pentenenitrile, (Z)-, may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. The process may include steps such as distillation to purify the final product and ensure the desired stereochemistry is maintained.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethyl-2-pentenenitrile, (Z)-, undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles or other functionalized compounds.
Applications De Recherche Scientifique
2,4-Dimethyl-2-pentenenitrile, (Z)-, has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving nitrile metabolism and enzymatic reactions.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl-2-pentenenitrile, (Z)-, involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, where nucleophiles attack the carbon atom of the nitrile group, leading to the formation of various products. The compound’s stereochemistry plays a crucial role in determining its reactivity and the nature of the products formed.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethyl-2-pentenenitrile, (E)-: The (E)-isomer of the compound, where the higher priority substituents on the double bond are on opposite sides.
2,4-Dimethyl-2-pentene: The parent hydrocarbon without the nitrile group.
2-Methyl-4-pentenenitrile: A similar nitrile compound with a different substitution pattern.
Uniqueness
2,4-Dimethyl-2-pentenenitrile, (Z)-, is unique due to its specific (Z)-configuration, which imparts distinct chemical and physical properties compared to its (E)-isomer and other related compounds. This stereochemistry can influence the compound’s reactivity, boiling point, and interactions with other molecules.
Propriétés
Numéro CAS |
19124-17-5 |
|---|---|
Formule moléculaire |
C7H11N |
Poids moléculaire |
109.17 g/mol |
Nom IUPAC |
(Z)-2,4-dimethylpent-2-enenitrile |
InChI |
InChI=1S/C7H11N/c1-6(2)4-7(3)5-8/h4,6H,1-3H3/b7-4- |
Clé InChI |
BDAQROGLFIAJKL-DAXSKMNVSA-N |
SMILES isomérique |
CC(C)/C=C(/C)\C#N |
SMILES canonique |
CC(C)C=C(C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



